
2-Methylphenyl oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl oxoacetate: methyl 2-(4-methylphenyl)-2-oxoacetate , is a chemical compound with the molecular formula C10H10O3. Its IUPAC name is methyl (4-methylphenyl) (oxo)acetate . The compound consists of an aromatic ring (phenyl group) substituted with a methyl group and an oxoacetate functional group.
Preparation Methods
Synthetic Routes: The synthesis of 2-Methylphenyl oxoacetate involves the reaction of an appropriate precursor with an oxoacetate reagent. One common method is the Friedel-Crafts acylation of 4-methylacetophenone using oxalyl chloride or oxalyl bromide. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product.
Reaction Conditions:Precursor: 4-methylacetophenone
Reagents: Oxalyl chloride or oxalyl bromide
Solvent: Typically a nonpolar solvent (e.g., dichloromethane)
Temperature: Room temperature or slightly elevated
Catalyst: Lewis acid catalyst (e.g., aluminum chloride)
Industrial Production: While this compound is not produced on a large scale industrially, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Reactivity: 2-Methylphenyl oxoacetate can undergo several types of reactions:
Acylation: As mentioned earlier, it is synthesized via Friedel-Crafts acylation.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Hydrolysis: Aqueous acid or base (e.g., HCl, NaOH)
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Major Products: The major product of hydrolysis is 2-methylbenzoic acid, while reduction yields 2-methylphenyl ethanol.
Scientific Research Applications
2-Methylphenyl oxoacetate finds applications in:
Organic Synthesis: As an intermediate for various compounds.
Medicinal Chemistry: It may be used in drug development.
Agrochemicals: Potential use in pesticide or herbicide synthesis.
Mechanism of Action
The exact mechanism of action for 2-Methylphenyl oxoacetate depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
While 2-Methylphenyl oxoacetate is unique due to its specific substitution pattern, similar compounds include other aromatic esters and acyl derivatives.
Properties
CAS No. |
127303-90-6 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2-methylphenyl) 2-oxoacetate |
InChI |
InChI=1S/C9H8O3/c1-7-4-2-3-5-8(7)12-9(11)6-10/h2-6H,1H3 |
InChI Key |
BNSQXASHMJFAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



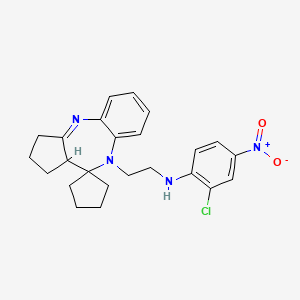
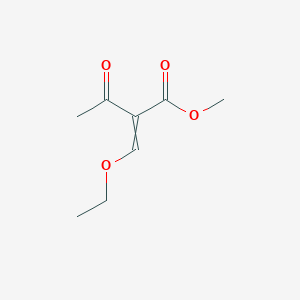
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
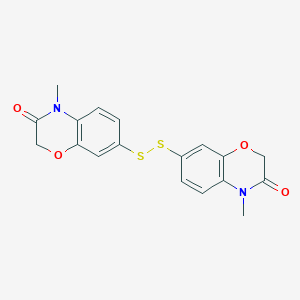
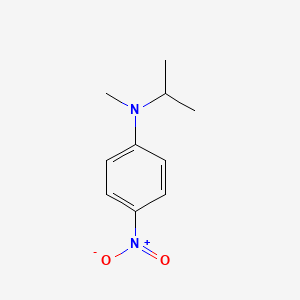
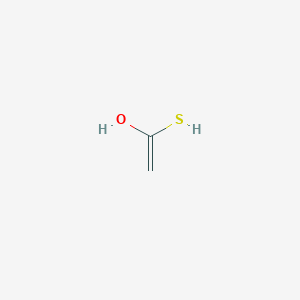
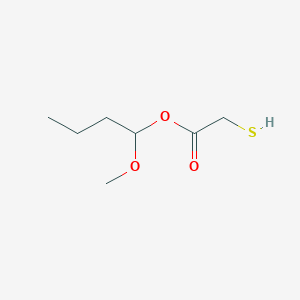
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
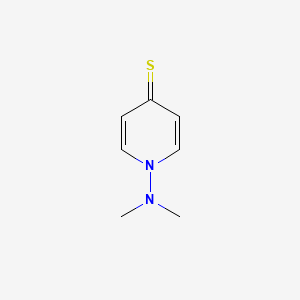
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
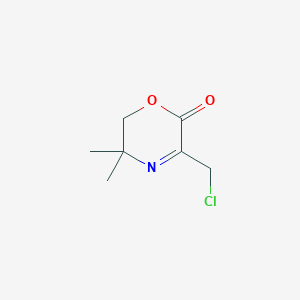
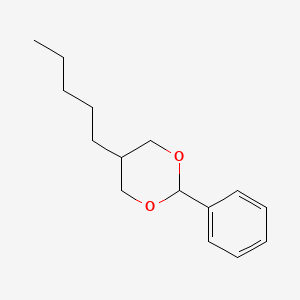
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
